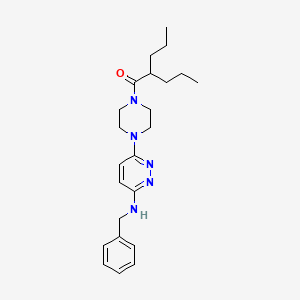![molecular formula C14H20N4O2S B2869146 3-甲基-7-(2-甲基丙基)-1-丙基-5-硫代-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮 CAS No. 851169-20-5](/img/structure/B2869146.png)
3-甲基-7-(2-甲基丙基)-1-丙基-5-硫代-1H,2H,3H,4H-[1,3]二氮杂[4,5-d]嘧啶-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione” is a pyrimidine derivative . It has a molecular weight of 336.46 . The IUPAC name for this compound is 1-isobutyl-3-methyl-7-neopentyl-5-sulfanylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione .
Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the search results. Pyrimidine derivatives can participate in various chemical reactions, but the specific reactions would depend on the conditions and the other reactants involved .科学研究应用
化学合成和生物应用中的嘧啶衍生物
合成和化学性质:嘧啶衍生物,例如与目标化合物相似的那些,通常因其独特的化学性质而被合成和研究。例如,已经探索了通过涉及硫桥形成或添加各种官能团的反应来合成嘧啶,以了解这些化合物的化学行为和稳定性 (Ondrej Simo 等人,1999)。这些研究有助于开发嘧啶衍生物的新合成路线,这些路线可以针对特定应用进行定制。
生物活性与治疗潜力:嘧啶衍生物表现出广泛的生物活性,使其成为治疗应用的候选者。例如,已经研究了某些嘧啶的抗菌特性以及作为微生物存活至关重要的酶的抑制剂的潜力 (M. El-Gaby 等人,2000)。此外,嘧啶衍生物作为潜在二氢叶酸还原酶抑制剂的结构见解突出了它们在开发新的抗肿瘤剂中的前景 (L. H. Al-Wahaibi 等人,2021)。
材料科学应用:除了它们的生物学意义之外,嘧啶衍生物还在材料科学中被探索,以期创造出新颖的超分子组装体。这些通过氢键和其他非共价相互作用形成的组装体可以产生具有独特性质的材料,适用于各种应用,包括催化和分子识别 (M. Fonari 等人,2004)。
安全和危害
作用机制
Target of Action
Similar pyrimidine derivatives have been found to exhibit antimicrobial and cytotoxic activities . Therefore, it’s plausible that this compound may also interact with cellular targets that are crucial for microbial growth or cancer cell proliferation.
Mode of Action
It’s known that many pyrimidine derivatives exert their effects by interacting with key enzymes or receptors in the target cells . The compound’s sulfanyl group and its unique structural features may contribute to its binding affinity and selectivity for its targets.
Biochemical Pathways
Given the observed antimicrobial and cytotoxic activities of similar compounds , it’s likely that this compound interferes with essential biochemical pathways in microbes or cancer cells, leading to their inhibition or death.
Pharmacokinetics
The lipophilicity of similar compounds has been noted, which allows them to diffuse easily into cells . This property could potentially enhance the bioavailability of this compound, but further studies would be needed to confirm this.
Result of Action
Similar compounds have shown concentration-dependent biological activities, including broad-spectrum antimicrobial activity and cytotoxic efficacy against certain cancer cells . Therefore, it’s plausible that this compound may have similar effects.
属性
IUPAC Name |
3-methyl-7-(2-methylpropyl)-1-propyl-5-sulfanylidene-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-5-6-18-11-10(13(19)17(4)14(18)20)12(21)16-9(15-11)7-8(2)3/h8H,5-7H2,1-4H3,(H,15,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMQOJWODGYNSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C(=S)N=C(N2)CC(C)C)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
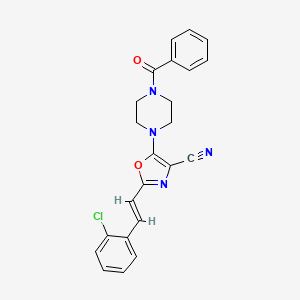

![(Z)-4-cyano-N-(4-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2869065.png)
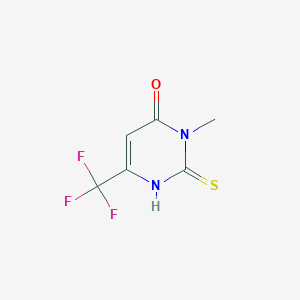


![(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2869071.png)
![2-fluoro-N-[(1,3-thiazol-5-yl)methyl]aniline](/img/structure/B2869073.png)
![5-ethyl-3-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-5,5a,6,7,8,9-hexahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B2869076.png)
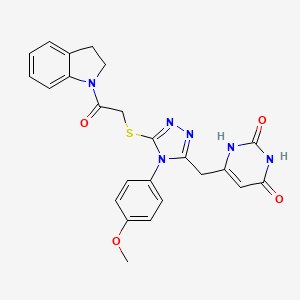
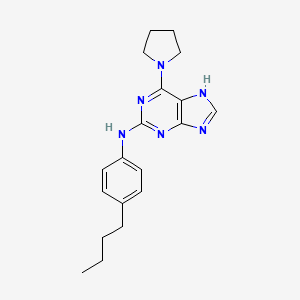
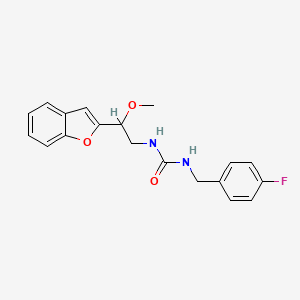
![3-amino-4-(3-ethoxy-4-propoxyphenyl)-2-(furan-2-carbonyl)-4,5-dihydrothieno[2,3-b]pyridin-6(7H)-one](/img/structure/B2869084.png)
